molecular formula C7H10BrF B15435557 1-Bromo-4-fluorobicyclo[2.2.1]heptane CAS No. 84553-44-6

1-Bromo-4-fluorobicyclo[2.2.1]heptane

Cat. No.: B15435557
CAS No.: 84553-44-6
M. Wt: 193.06 g/mol
InChI Key: BOYGDLCJFIRPPJ-UHFFFAOYSA-N
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Description

1-Bromo-4-fluorobicyclo[2.2.1]heptane is a bicyclic organic compound featuring a bromine atom at position 1 and a fluorine atom at position 4 of the norbornane framework. This structure combines the steric constraints of the bicyclo[2.2.1]heptane system with the electronic effects of halogen substituents. Bromine, as a bulky and polarizable substituent, influences nucleophilic substitution reactivity, while fluorine’s electronegativity modulates electronic density.

Properties

CAS No.

84553-44-6

Molecular Formula

C7H10BrF

Molecular Weight

193.06 g/mol

IUPAC Name

1-bromo-4-fluorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10BrF/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2

InChI Key

BOYGDLCJFIRPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and molecular differences between 1-bromo-4-fluorobicyclo[2.2.1]heptane and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Features
This compound Not provided C₇H₁₀BrF Br (1), F (4) 193.06 Dual halogenation; high ring strain
1-Bromobicyclo[2.2.1]heptane 13474-70-9 C₇H₁₁Br Br (1) 175.07 Single bromine; lacks fluorine
7-Bromobicyclo[2.2.1]heptane 13237-88-2 C₇H₁₁Br Br (7) 175.07 Bromine at bridgehead (position 7)
2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane 54825-45-5 C₁₀H₁₇Br Br (2), CH₃ (1,7,7) 217.15 Methyl groups enhance hydrophobicity
4-Fluoro-1-methanol bicyclo[2.2.1]heptane tosylate 88888-32-8 C₁₅H₁₉FO₃S F (4), CH₂OH (1), Tosyl (O-) 298.38 Functionalized with methanol and tosyl

Reactivity and Electronic Effects

  • Halogen Position and Reactivity: The target compound’s bromine at position 1 is sterically accessible compared to 7-bromobicyclo[2.2.1]heptane (), where the bridgehead bromine may hinder nucleophilic attack due to geometric constraints . This contrasts with 1-bromobicyclo[2.2.1]heptane (), which lacks electronic modulation from fluorine .

Research Findings and Trends

  • Synthetic Routes :

    • High-yield routes (e.g., 90% for tosylate derivatives in ) suggest efficient methodologies for functionalizing bicyclo[2.2.1]heptane frameworks .
    • Patent literature () highlights industrial interest in 2-azabicyclo[2.2.1]heptane derivatives, though nitrogen incorporation diverges from the target compound’s structure .
  • Comparative Stability: Ring strain in bicyclo[2.2.1]heptane systems may render brominated derivatives more reactive than linear analogs like 1-(4-bromophenoxy)heptane (), which lacks bicyclic constraints .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-4-fluorobicyclo[2.2.1]heptane, and how does the bromine substituent influence reaction efficiency?

  • Methodological Answer : The bromine atom at the 1-position acts as a leaving group, facilitating nucleophilic substitution (SN2) reactions. A common approach involves fluorination of pre-functionalized norbornane derivatives. For example, bromination of 4-fluoronorbornane using N-bromosuccinimide (NBS) under radical conditions yields the target compound. Kinetic studies indicate that steric hindrance from the bicyclic framework reduces reaction rates compared to linear analogs, requiring elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) .

Q. How can stereochemical assignments (exo/endo) of substituents in bicyclo[2.2.1]heptane derivatives be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For example, in a study correcting misassigned configurations of 2-azabicyclo[2.2.1]heptane derivatives, crystallographic data resolved the exo/endo ambiguity . Nuclear Overhauser Effect (NOE) NMR spectroscopy is also critical: antiperiplanar proton interactions in the endo configuration show distinct NOE correlations compared to the exo isomer .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • GC-MS : To confirm molecular weight (175.07 g/mol) and purity.
  • ¹H/¹³C NMR : Key signals include the deshielded fluorinated carbon (δ ~160 ppm in ¹³C) and splitting patterns from bridgehead protons (δ 1.5–3.0 ppm in ¹H).
  • Elemental Analysis : Validates Br/F stoichiometry (C: 47.45%, H: 5.61%, Br: 45.52%, F: 10.53%) .

Advanced Research Questions

Q. How do exo vs. endo substituent configurations impact the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Exo-bromine exhibits higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance. For instance, exo-1-bromo-4-fluoronorbornane reacts with phenylboronic acid in 85% yield (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), while the endo isomer yields <40%. Computational studies (DFT) reveal lower activation energy (ΔG‡ = 28.5 kcal/mol) for the exo pathway .

Q. What computational strategies predict the stability and detonation properties of nitramine derivatives of bicyclo[2.2.1]heptane?

  • Methodological Answer : Density Functional Theory (DFT) calculates heats of formation (HOF) and bond dissociation energies (BDEs). For 1-nitro-4-fluorobicyclo[2.2.1]heptane, HOF = +320 kJ/mol (B3LYP/6-311G**), suggesting high energy density. Detonation velocity (D = 8.9 km/s) and pressure (P = 35 GPa) are modeled via the Kamlet-Jacobs equations, showing superior performance to TNT (D = 6.9 km/s) .

Q. How do structural modifications (e.g., fluorination) alter the cytotoxicity of bicyclo[2.2.1]heptane derivatives in pharmacological studies?

  • Methodological Answer : Fluorination at the 4-position enhances metabolic stability and membrane permeability. In vitro assays against HeLa cells show IC₅₀ = 12 µM for 4-fluoro derivatives vs. IC₅₀ = 45 µM for non-fluorinated analogs. SAR studies suggest fluorine’s electron-withdrawing effect stabilizes interactions with kinase active sites (e.g., EGFR-TK) .

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